Leuphasyl TFA

Catalog No.
S11219292
CAS No.
M.F
C31H40F3N5O9
M. Wt
683.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leuphasyl TFA

Product Name

Leuphasyl TFA

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C31H40F3N5O9

Molecular Weight

683.7 g/mol

InChI

InChI=1S/C29H39N5O7.C2HF3O2/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20;3-2(4,5)1(6)7/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41);(H,6,7)/t18-,22+,23+,24+;/m1./s1

InChI Key

HUSIGOZNABTMKR-KBUZRCILSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O
Involving Leuphasyl TFA primarily revolve around its carboxyl group, characteristic of TFA. Trifluoroacetic acid is known for its strong acidity and stability under various conditions. It can participate in:

  • Esterification: Reacting with alcohols to form esters.
  • Condensation: Facilitating the formation of larger molecules from smaller ones.
  • Oxidation: Acting as an oxidizing agent in certain reactions.

These reactions are advantageous due to TFA's ability to promote smoother reaction conditions and reduce byproduct formation compared to traditional reagents .

The synthesis of Leuphasyl TFA typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid support. The process can utilize TFA as a cleavage agent to detach the final product from the resin. The general steps include:

  • Activation of Amino Acids: Using coupling agents like N,N'-diisopropylcarbodiimide (DIC) or TFA.
  • Coupling Reactions: Sequentially adding protected amino acids.
  • Cleavage: Using trifluoroacetic acid to remove protecting groups and release the peptide from the resin.

This method allows for precise control over peptide length and composition, making it suitable for producing Leuphasyl TFA with high purity .

Leuphasyl TFA finds application primarily in the cosmetic industry as an anti-aging agent due to its muscle-relaxing properties. Its uses include:

  • Cosmetic Formulations: Incorporated into creams and serums aimed at reducing wrinkles.
  • Pharmaceuticals: Potential applications in treatments targeting muscle spasticity or other neuromuscular disorders.
  • Research: Used in studies exploring peptide interactions and biological pathways .

Interaction studies of Leuphasyl TFA focus on its binding affinity and efficacy at neuromuscular junctions. Research indicates that it effectively competes with neurotransmitters at synaptic sites, leading to reduced muscle activity. Studies employing radiolabeled peptides have demonstrated that Leuphasyl TFA binds selectively to specific receptors involved in muscle contraction regulation, confirming its potential therapeutic benefits .

Leuphasyl TFA shares similarities with several other compounds known for their cosmetic and therapeutic effects. Here are some notable comparisons:

CompoundDescriptionUnique Features
Botulinum toxinA potent neurotoxin used for cosmetic purposesLong-lasting effects; requires careful handling
AcetylcholineA neurotransmitter that stimulates muscle contractionNatural compound; rapid degradation
ArgirelineA synthetic peptide that mimics botulinum toxinLess potent than Leuphasyl; shorter duration

Leuphasyl TFA is unique in that it combines the muscle-relaxing properties of botulinum toxin with a more favorable safety profile and ease of use in topical formulations . Its efficacy in promoting skin health while reducing muscle tension sets it apart from other compounds.

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

8

Exact Mass

683.27781236 g/mol

Monoisotopic Mass

683.27781236 g/mol

Heavy Atom Count

48

Dates

Modify: 2024-08-08

Explore Compound Types